N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
The compound is a complex organic molecule that likely contains a benzothiazole ring structure, which is a type of heterocyclic compound . Benzothiazoles and their derivatives are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving various reagents and conditions . For example, one method involves a one-pot, three-step cascade process .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the types and arrangement of functional groups, the presence of any charged atoms, and the overall shape and size of the molecule .Scientific Research Applications
Complex Compounds and Chemical Properties
A comprehensive review emphasizes the multifaceted chemistry of compounds containing benzothiazole structures, highlighting their diverse properties, including spectroscopic characteristics, biological, and electrochemical activity. The versatility of these compounds is evident in the broad spectrum of their applications, showcasing their potential in scientific research and development (Boča, Jameson, & Linert, 2011).
Potential in CNS Drug Synthesis
Research underscores the significance of heterocyclic compounds, including benzothiazole, as promising leads in synthesizing novel Central Nervous System (CNS) acting drugs. The presence of nitrogen, sulfur, and oxygen in these heterocycles forms the backbone of many organic compounds with potential CNS activity, ranging from depressive to euphoric and convulsive effects (Saganuwan, 2017).
Biological Activities and Pharmacophoric Potential
A review of medicinal chemistry investigations reveals the potent biological activities of new phenothiazine derivatives. These activities include antimicrobial, anticancer, and antiviral properties, achieved through interactions with biological systems. This study underscores the phenothiazine core as a potent pharmacophoric moiety, indicating the potential for developing compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Synthetic Utility in Organic Chemistry
The synthetic utility of benzothiazole and related structures is highlighted in a review focusing on the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines. The versatile nature of these compounds is emphasized, noting their significant role in the development of various organic compounds with biological applications (Ibrahim, 2011).
Optical Sensing and Medicinal Applications
Compounds containing heteroatoms, including benzothiazole, play a crucial role in the synthesis of optical sensors and have diverse biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, indicating their potential in scientific research and technology (Jindal & Kaur, 2021).
Inhibitory Activity and Drug Design
Research into Plasmodium falciparum autophagy-related proteins highlights the potential of benzothiazole derivatives as inhibitors, specifically identifying one as a powerful inhibitor. This area of study opens avenues for novel antimalarial drug design and emphasizes the potential of benzothiazole structures in developing targeted therapies (Usman et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S/c31-26(19-8-10-21(11-9-19)34-20-6-2-1-3-7-20)30(16-18-5-4-12-28-15-18)27-29-22-13-23-24(33-17-32-23)14-25(22)35-27/h1-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWAORLWHBDNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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